molecular formula C16H19N3O4S B12211024 N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12211024
M. Wt: 349.4 g/mol
InChI Key: RMIWFVZPZQQAJP-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amide bond formation using appropriate coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group within the thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholine and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the thiazole ring or methoxy group.

    Reduction Products: Reduced forms of the carbonyl group.

    Substitution Products: Substituted derivatives at the morpholine or methoxyphenyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, leading to its biological effects.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-[2-(piperidin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
  • N-(3-methoxyphenyl)-2-[2-(pyrrolidin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Uniqueness

N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is unique due to the presence of the morpholine group, which can impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C16H19N3O4S/c1-22-12-4-2-3-11(9-12)17-14(20)10-13-15(21)18-16(24-13)19-5-7-23-8-6-19/h2-4,9,13H,5-8,10H2,1H3,(H,17,20)

InChI Key

RMIWFVZPZQQAJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

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